2-(Octadecyloxy)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-octadecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIDSZQHPUZUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9005-00-9 | |

| Record name | Polyethylene glycol monostearyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60858842 | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-72-3 | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(octadecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

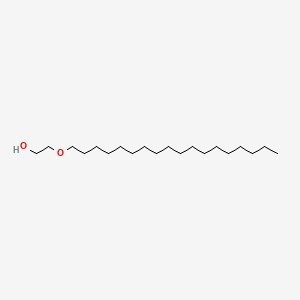

2-(Octadecyloxy)ethanol chemical structure and properties

An In-depth Technical Guide to 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Advanced Formulations

Introduction

This compound is a versatile amphiphilic molecule that stands at the intersection of materials science and pharmaceutical development. Characterized by a long, hydrophobic octadecyl tail and a compact, hydrophilic ethylene glycol head, this non-ionic surfactant possesses a unique set of properties that make it an invaluable tool for researchers and formulation scientists.[1] Its ability to self-assemble and modify interfaces is central to its utility in enhancing the solubility and bioavailability of poorly water-soluble drugs, stabilizing complex emulsions, and engineering sophisticated nanomaterials.[1] This guide offers a comprehensive technical overview of this compound, from its fundamental chemical and physical properties to its synthesis, characterization, and critical applications, providing professionals in the field with the authoritative knowledge required for its effective implementation.

Chapter 1: Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule's identity and physical characteristics is the foundation of its application. This compound's behavior in various systems is a direct consequence of its distinct hydrophobic and hydrophilic domains.

Chemical Structure and Identifiers

The molecule consists of an 18-carbon alkyl chain (octadecyl group) linked via an ether bond to an ethanol unit. This structure imparts its amphiphilic character.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2-Octadecoxyethanol, Ethylene glycol monooctadecyl ether | [2][3] |

| CAS Number | 2136-72-3 | [2][3] |

| Molecular Formula | C₂₀H₄₂O₂ | [2][3][4] |

| Molecular Weight | 314.55 g/mol | [5] |

| InChI Key | ICIDSZQHPUZUHC-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and performance in formulations. As a waxy solid at room temperature, it requires controlled heating for liquid handling and processing. Its solubility is a key attribute, demonstrating an affinity for water despite its long lipid tail.[4]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | White fine scales / Solid | [4][6] |

| Melting Point | 37-53 °C (range from sources) | [4][5] |

| Boiling Point | 413.1 ± 18.0 °C (Predicted) | [5] |

| Density | ~0.867 - 0.964 g/cm³ (Predicted) | [4][5] |

| Solubility | Soluble in water | [4] |

| Flash Point | 100 °C | [5] |

| pKa | 14.42 ± 0.10 (Predicted) | [5] |

Chapter 2: Synthesis and Purification

The most common and established method for synthesizing this compound is the Williamson ether synthesis.[7] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Synthesis Pathway: Williamson Ether Synthesis

The synthesis involves two main reactants: an 18-carbon alkyl halide (e.g., 1-bromooctadecane) and ethylene glycol. A strong base is required to deprotonate one of the hydroxyl groups of ethylene glycol, forming the nucleophilic ethylene glycolate anion. To enhance reaction kinetics and facilitate the interaction between the hydrophobic alkyl halide and the hydrophilic glycolate, a phase-transfer catalyst can be employed in industrial settings.[7]

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures for Williamson ether synthesis.[5][8]

Materials:

-

Propylene glycol (or ethylene glycol): 1 equivalent

-

Sodium hydride (NaH), 60% dispersion in mineral oil: 2.5 equivalents

-

1-Bromooctadecane: 1 equivalent

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Sodium Chloride (NaCl) solution

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Alkoxide Formation: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride. Carefully add anhydrous THF to the flask, followed by the dropwise addition of ethylene glycol while stirring.

-

Activation: Stir the resulting suspension at room temperature for 30 minutes, then heat to reflux for 1 hour to ensure complete formation of the sodium glycolate.

-

Nucleophilic Substitution: Dissolve 1-bromooctadecane in a minimal amount of anhydrous THF and add it dropwise to the refluxing reaction mixture via an addition funnel.

-

Reaction: Allow the reaction to reflux overnight with continuous stirring.

-

Workup: After cooling to room temperature, carefully quench the reaction by slowly adding saturated NaCl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[7] Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Chapter 3: Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound is crucial. Spectroscopic methods provide a definitive fingerprint of the molecule's structure. While specific spectra for this exact molecule are not widely published, its features can be accurately predicted based on its functional groups and data from homologous structures.[9][10][11]

Table 3: Predicted Spectroscopic Features for this compound

| Technique | Region / Shift | Assignment & Rationale |

| FT-IR | ~3300-3600 cm⁻¹ (broad) | O-H stretch from the terminal hydroxyl group. The broadness indicates hydrogen bonding.[10] |

| ~2850-2960 cm⁻¹ (strong) | C-H stretches from the long octadecyl alkyl chain. | |

| ~1120-1050 cm⁻¹ (strong) | C-O stretch from the ether linkage and the alcohol.[10] | |

| ¹H NMR | ~3.7 ppm (triplet) | -CH₂- protons adjacent to the hydroxyl group (-CH₂OH). |

| ~3.5 ppm (triplet) | -CH₂- protons adjacent to the ether oxygen (-OCH₂-CH₂OH). | |

| ~3.4 ppm (triplet) | -CH₂- protons of the octadecyl chain adjacent to the ether oxygen (C₁₇H₃₅-CH₂-O-). | |

| ~1.2-1.6 ppm (broad multiplet) | Bulk methylene (-CH₂-) protons of the octadecyl chain. | |

| ~0.88 ppm (triplet) | Terminal methyl (-CH₃) protons of the octadecyl chain. | |

| Variable (singlet) | O-H proton; position is concentration and solvent dependent. May exchange with D₂O.[10] | |

| ¹³C NMR | ~72 ppm | Carbon adjacent to the ether oxygen (-OCH₂-CH₂OH). |

| ~70 ppm | Carbon of the octadecyl chain adjacent to the ether oxygen (C₁₇H₃₅-CH₂-O-). | |

| ~61 ppm | Carbon adjacent to the hydroxyl group (-CH₂OH). | |

| ~14-32 ppm | Carbons of the octadecyl alkyl chain. |

Chapter 4: Core Applications in Research and Drug Development

The dual nature of this compound is the key to its broad applicability, particularly in creating sophisticated delivery systems for therapeutic agents.[1]

Role as a Non-ionic Surfactant

As a non-ionic surfactant, this compound is highly stable and less susceptible to pH changes or the presence of electrolytes compared to its ionic counterparts.[12] It functions by reducing the interfacial tension between immiscible phases (e.g., oil and water), enabling the formation of stable emulsions, microemulsions, and dispersions. This is critical in formulations for cosmetics, personal care products, and industrial applications like lubricants.[1][4]

Enabling Drug Delivery Systems

A primary application in the pharmaceutical field is its use as an excipient in advanced drug delivery systems.[1]

-

Solubility Enhancement: Many promising drug candidates are abandoned due to poor water solubility. This compound can form micelles in aqueous solutions, creating hydrophobic cores that encapsulate these lipophilic drugs, thereby increasing their apparent solubility and bioavailability.[1]

-

Lipid Nanoparticle (LNP) Formulation: It can be incorporated as a helper lipid or stabilizer in the formulation of LNPs. Its hydrophilic headgroup orients towards the aqueous phase, providing steric stabilization that prevents nanoparticle aggregation and enhances circulation time in vivo.

-

Biomaterial Surface Modification: It can be integrated into biomaterials and polymers to alter their surface properties, for example, to reduce non-specific protein binding or to improve biocompatibility.[1]

Caption: Conceptual workflow for LNP formulation incorporating this compound.

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the chemical.

Table 4: Safety and Handling Information

| Aspect | Guideline | Reference |

| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [4] |

| Potential Effects | May cause skin, eye, and respiratory tract irritation. | [13] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, impervious gloves, lab coat. Use in a well-ventilated area or fume hood. | [4][13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended temperature: 2-8°C. | [4][5] |

| Incompatibilities | Strong oxidizing agents. | [13] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. Do not let product enter drains. | [13] |

Conclusion

This compound is a highly functional molecule whose value is derived from its elegant amphiphilic design. Its utility as a non-ionic surfactant, emulsifier, and key component in drug delivery systems underscores its importance in both industrial and pharmaceutical research. By understanding its fundamental properties, synthesis, and characterization, scientists can fully leverage its potential to formulate innovative products, from next-generation therapeutics to high-performance materials. As research into nanomedicine and advanced formulations continues to grow, the role of well-characterized, versatile excipients like this compound will undoubtedly become even more critical.

References

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAAU6iArwTWidvdai9JTt_qiXh3N03y0tQYk0rfOlbVLczw0oCEQROgPtDmGjcQ-CGiQyAuUsRsbgwKVdIBUtFOSNVo-LNs8SpWg_viXqAQW65f9eSnLMroNYbsNOo9lymoGnAcdudww9k7veNI1Id-7tjQgK8S4ccwIUvQSEMZt8rdUmgbFst2IAjF8P-71Cjn8hbGB6vLg==]

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Synthesis and Purification of this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1wij-PzluwI4bNfHhbBb9DAzfrNERzHFG9v1PHa19STYxDgJjOGgLxYA39-eKo3uv5sDdWXh_t7kSuaFgXrHDIk6HwRbzYFmCwr26mVav8MeHgzgxhIpRFTVe088S59NekM_vktzdUk5EV5a9BXVeM_yHjNZTxNT_aK5s771wVkpdxEr2wcjt8BtgoioJxLeku8pEGg==]

- CD BioSustainable-Green Chemistry. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRElcHyTA0XdZ0N7KJmIRv6EysPoXPu_l6Yz9iE8O56RLzE7euyYq5OhDw0B8bkbT7psZWTugL7xtpi6dlvgQgwu-2x5sceNQTZDAxHM-OD3gQBn5HORtWgZp_x5d9KqFTF1XkrdNfEFO8c5CGkQPHajgmX5v4ik-mKYS9unblYKboDkvPK9vdZzQkcKahfg==]

- NIST. Ethanol, 2-(octadecyloxy)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2136723]

- CymitQuimica. CAS 16057-43-5: 2-[2-(Octadecyloxy)ethoxy]ethanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtoEIqipjyVWQuSRdc1pe4BeqsojY00cD1SiWL9cNmeSES0xSwr0SwifTrs1rZ6fHcURc5fhBbFag4r6_BBcUir1S0fxFy9-FL-yDCNwWPQEoSxJe4aIrJx2_0AWsaOA3cSSA=]

- ChemicalBook. This compound | 2136-72-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrxjYw71YzlyqREXEMAgM5ZiYgo1sWQVOdJwLUWbZDSbZ8ABB_KQ0ZGpnj5iAkOJxvPp31TDkG-dfrwCMVIr6MiG9g7a2a13GKlf0YLg-aDXck05Bei6OSAKLj5x2SlZZSE4SYeAiPCnohHr8sEGmcECgB7Oue9oI5IXlBkQe0hQ==]

- Chongqing Chemdad Co., Ltd. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmMl3xOKaJvUd_89SXNPKfJhtNXuyRypepWH-OllDGzvkndxlApvIflHkzp0ku_0x-AMIx6MAiSOjRH2mmRZLG-MHZZ9C9Wdpk3hkDsa3CE267r3FCtAmSYvjs9CzefQ-xrfR0z1CKcHVU2A==]

- ChemicalBook. 2-(DODECYLOXY)ETHANOL(4536-30-5) 1H NMR spectrum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo1CVpejwhX3tvSC1m21nXm_S4lq73GvSM2wwwevKdNLE3nZ4h3wEhvVm3TAc8erqWJtM6GQHwjDGkRm-2m1Mhx4-PiRxZ7qYwEZ8h3qdD1A1kb-L4t-TZL02tteP_7hJzBqejbaYrxOzJZeFku0cg_HIt1Pn8]

- NIST. Ethanol, 2-(dodecyloxy)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4536305]

- NIST. Ethanol, 2-(octadecyloxy)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=2136-72-3&Mask=200]

- Biosolve Shop. This compound for synthesis | C20H42O2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfpjR5ABvrBHqdCxXeXKNI9kROqmBcHtq1vwvL4T0frX4-6xkyH_Rv8DZ8vpbRfcEKPZaNKEEi6Xzk6n2cQ3semWOvFGeQRaZeQKfHs_ZgOVOdIldq86DhIxvNdRxnGTStFQTwGp-IlAI_fhudbGqh]

- LGC Standards. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjsyeNUxfGPOwprlCA0gCcQ03pvf6-7r3DFVCvKqmQlb3GEe_5appcXUXKAvjbWmhGuZbUFkWubkTvlVwqdpR4LhUzwR77Qx0Gkj0W0gwYFw3IovYbMl6qVnehAcH0p1jNMdLflplbsTGh9rD-UOLUkbLltzibLKEI6C3wMTGdqRa2LnxKRU_MzfpzL8bK6msyAEw2QjIe15au5e48daFYjQfdw_s5pyVVyrDPCpb1DP6Ttgjwa8NIafMqx22CFqHodhW1VFsA3IGAwzt4GcGw4u-Jy0YJAoUx8lUpJMjG5LsDy50=]

- LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols]

- ChemicalBook. 2-(HEXYLOXY)ETHANOL(112-25-4) 13C NMR spectrum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcveh-UWeQ0vDU6xmtZzJRPMiRh1C43iM-2RuZ6tggFNUGXxf03SoYe1LL2mbws_w4lk3rFL0TY4ChiwnS-wIOQTkqby9lF8ccK5YV1ig9D0TJ5SUaRdOyS-tAa_RCdRhAXFq8KbW2szB4scJ0u22cJWl7oHgQ]

- ChemicalBook. Non-ionic surfactants. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw7NIU-eMDrvdMIXY8XhV1w_2ZQP2HkDbVKOva2yDKCm9cnVNOYJqAWzIsh8KJcPIaOOVtwTAYl2MDfc__5lSTpvDq7h9kZStiCHFPctbA1QAliUfpoQaakzS320f2i3Sq52yidX1kiE8CYxOQN8FR]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethanol, 2-(octadecyloxy)- [webbook.nist.gov]

- 3. Ethanol, 2-(octadecyloxy)- [webbook.nist.gov]

- 4. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound for synthesis | C20H42O2 | Biosolve Shop [shop.biosolve-chemicals.eu]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 2136-72-3 [chemicalbook.com]

- 9. Ethanol, 2-(dodecyloxy)- [webbook.nist.gov]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 2-(HEXYLOXY)ETHANOL(112-25-4) 13C NMR [m.chemicalbook.com]

- 12. Non-ionic surfactants [m.chemicalbook.com]

- 13. lgcstandards.com [lgcstandards.com]

2-(Octadecyloxy)ethanol CAS number 2136-72-3

This compound (CAS 2136-72-3) is a fundamentally important molecule whose value is derived directly from its elegant amphiphilic structure. Its synthesis via the robust Williamson ether reaction is well-understood, and its applications are broad and impactful. For drug development professionals, it serves as a powerful tool to overcome solubility and bioavailability challenges. For materials scientists and researchers, it is a versatile building block for creating functional nanomaterials. As research, particularly in areas like green synthesis pathways and novel nanomedicines, continues to advance, the utility and importance of this compound are set to expand even further. [1]

References

- This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. NINGBO INNO PHARMCHEM CO.,LTD.

- Unlocking the Potential: Synthesis and Purification of this compound. NINGBO INNO PHARMCHEM CO.,LTD.

- CAS 2136-72-3: this compound. CymitQuimica.

- This compound | 2136-72-3. Sigma-Aldrich.

- Ethanol, 2-(octadecyloxy)-. NIST WebBook.

- 2-[(Z)

- This compound. CD BioSustainable-Green Chemistry.

- This compound. Chongqing Chemdad Co., Ltd.

- This compound | 9005-00-9. Benchchem.

- SAFETY D

- Safety D

- SAFETY D

- This compound for synthesis | C20H42O2. Biosolve Shop.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson Ether Synthesis. J&K Scientific LLC.

- Williamson ether synthesis. Wikipedia.

- Williamson Ether Synthesis reaction. BYJU'S.

- SATURATED OCTADECANOL (STEARYL ALCOHOL).

- This compound. Oakwood Chemical.

- Ethanol octadecyloxy: Significance and symbolism.

- The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective.

- Effects of mixing technique and ethanol removal on lipid nanoparticle physicochemical properties. bioRxiv.

- The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simul

- Understanding the effects of ethanol on structural changes in liposomes using microfluidic-based time-resolved small-angle X-ray scattering and MD simul

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 2136-72-3: this compound | CymitQuimica [cymitquimica.com]

- 3. Ethanol, 2-(octadecyloxy)- [webbook.nist.gov]

- 4. This compound [oakwoodchemical.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound for synthesis | C20H42O2 | Biosolve Shop [shop.biosolve-chemicals.eu]

- 7. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 8. byjus.com [byjus.com]

- 9. nbinno.com [nbinno.com]

- 10. The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective [ouci.dntb.gov.ua]

- 13. chemrxiv.org [chemrxiv.org]

- 14. This compound | 9005-00-9 | Benchchem [benchchem.com]

- 15. Ethanol octadecyloxy: Significance and symbolism [wisdomlib.org]

- 16. echemi.com [echemi.com]

- 17. lgcstandards.com [lgcstandards.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to 2-(Octadecyloxy)ethanol: Nomenclature, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Octadecyloxy)ethanol, a versatile non-ionic surfactant and emulsifier. It details the compound's extensive list of synonyms and chemical identifiers, crucial for accurate literature review and material sourcing. The guide synthesizes its key physicochemical properties, explores its mechanism of action as an amphiphilic molecule, and outlines its significant applications in pharmaceutical sciences, drug development, and cosmetics. Furthermore, a detailed experimental protocol for the preparation of an oil-in-water emulsion is provided, complete with workflow visualizations, to offer researchers a practical framework for its application. This document serves as an essential resource for scientists and professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

Chemical Identity and Nomenclature

Accurate identification is paramount in scientific research and development. This compound is known by a multitude of names across different industries and chemical inventories. This ambiguity necessitates a clear consolidation of its identifiers to ensure consistency in research and procurement. The compound is structurally characterized by a long, 18-carbon hydrophobic alkyl chain (octadecyl) linked via an ether bond to a hydrophilic ethylene glycol head group.[1] This amphiphilic nature is the foundation of its functionality.[2]

| Identifier Type | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 2136-72-3 | [1][4] |

| Molecular Formula | C₂₀H₄₂O₂ | [4][5] |

| Molecular Weight | 314.55 g/mol | [4][5] |

| EINECS Number | 218-374-0 | [5] |

| PubChem CID | Not explicitly found, related structures exist | |

| InChI Key | ICIDSZQHPUZUHC-UHFFFAOYSA-N | [1][3][6] |

| Common Synonyms | 2-Octadecoxyethanol, Hydroxyethyl stearyl ether, Ethylene glycol monooctadecyl ether, 2-stearyloxyethanol, Octadecylglycol, 3-Oxahenicosane-1-ol, C18E1 | [1][3][5][6] |

| Trade Names / Series | Steareth-2 (refers to ethoxylated stearyl alcohol with an average of two ethylene oxide units), Brij Series (e.g., Brij S2) | [7] |

Physicochemical Properties

The functional efficacy of this compound in various formulations is dictated by its physical and chemical properties. Its solid, waxy form at room temperature and defined melting point are important considerations for manufacturing and formulation processes.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/waxy substance | [8] |

| Melting Point | 37-39 °C; 48-53 °C | [5][6][8] |

| Boiling Point | 413.1 °C at 760 mmHg (Predicted) | [5][6] |

| Density | ~0.867 - 0.964 g/cm³ | [5][8] |

| Solubility | Soluble in water. Sparingly soluble in Chloroform, slightly in Ethyl Acetate. | [6][8] |

| Flash Point | 100 °C | [5][6] |

| Storage Temperature | 2-8°C | [5][6][8] |

Mechanism of Action: The Amphiphilic Advantage

The primary mechanism of this compound stems from its amphiphilic structure.[2] As a non-ionic surfactant, it spontaneously orients itself at the interface between immiscible phases, such as oil and water. The long, hydrophobic octadecyl tail embeds itself within the non-polar (oil) phase, while the hydrophilic hydroxyl head group remains in the polar (water) phase.

This interfacial positioning drastically reduces the surface tension between the two liquids, enabling the formation of stable emulsions.[1][2] In drug delivery, this property is exploited to create micelles or liposomes. These structures can encapsulate poorly water-soluble (hydrophobic) drugs, effectively increasing their solubility and bioavailability.[2] Furthermore, its interaction with biological membranes can enhance the penetration of active pharmaceutical ingredients (APIs) through the skin, making it a valuable excipient in topical and transdermal formulations.[1]

Mechanism of micelle formation and drug encapsulation.

Key Applications in Research and Development

The unique properties of this compound make it a valuable tool in several high-tech fields:

-

Pharmaceutical Formulations: It is a cornerstone emulsifier and solubilizer for creating stable creams, lotions, and ointments.[2] Its ability to enhance the solubility and bioavailability of hydrophobic drugs is critical for developing effective drug delivery systems.[1][2]

-

Drug Delivery & Nanotechnology: The compound is integral to forming advanced drug delivery vehicles like micelles and liposomes, which can target specific tissues and control the release of APIs.[2] It is also used to modify the surface properties of nanoparticles.[2]

-

Cosmetics and Personal Care: In cosmetics, it functions as an emulsifier, emollient, and texture-enhancer in a wide range of products, including skincare, hair care, and deodorants.[2][9] It helps to create stable, aesthetically pleasing formulations that feel smooth on the skin.

-

Biochemical Research: As a well-defined non-ionic detergent, it is used in biological research to solubilize membrane proteins and in studies of lipid interactions and membrane dynamics.[2][8]

Experimental Protocol: Preparation of a Stable Oil-in-Water (O/W) Emulsion

This protocol provides a validated, step-by-step method for creating a basic O/W emulsion using this compound as the primary emulsifier. Such emulsions are foundational for creams and lotions.

Objective: To form a stable oil-in-water emulsion suitable as a base for cosmetic or topical pharmaceutical formulations.

Materials:

-

Oil Phase: Light Mineral Oil (20% w/w)

-

Aqueous Phase: Deionized Water (74% w/w)

-

Primary Emulsifier: this compound (5% w/w)

-

Co-solvent/Humectant: Propylene Glycol (1% w/w)

-

Beakers, magnetic stirrer with hotplate, overhead propeller mixer, thermometer.

Methodology:

-

Phase Preparation (Aqueous): In a beaker, combine the deionized water and propylene glycol. Heat to 70-75°C on a hotplate stirrer while mixing gently until uniform. Maintain temperature.

-

Phase Preparation (Oil): In a separate beaker, add the Light Mineral Oil and this compound. Heat to 70-75°C while stirring until the emulsifier is completely melted and the phase is clear and uniform.

-

Emulsification: Slowly add the hot oil phase to the hot aqueous phase while mixing with an overhead propeller mixer at a moderate speed (e.g., 500-800 RPM). This slow addition is critical to allow for proper droplet formation.

-

Homogenization: Continue mixing for 15-20 minutes while maintaining the temperature at 70-75°C. This step ensures the formation of small, uniform oil droplets dispersed within the water phase.

-

Cooling: Remove the emulsion from the heat source and continue to stir gently with the overhead mixer as it cools. A slow, controlled cooling process is essential for the formation of a stable emulsion structure and desired viscosity.

-

Finalization: Once the emulsion has cooled to room temperature (below 30°C), stop mixing. The result should be a stable, homogenous, white emulsion.

Causality and Self-Validation:

-

Heating to 75°C: Ensures the waxy emulsifier is fully melted and reduces the viscosity of both phases, facilitating easier mixing and smaller droplet formation.[10]

-

Slow Addition: Prevents phase inversion (where the emulsion breaks and separates) and promotes the formation of a stable O/W structure.

-

Continuous Stirring During Cooling: Prevents the coalescence and creaming of oil droplets as the kinetic energy of the system decreases, locking in the dispersed structure. The final homogenous white appearance is a primary indicator of successful emulsification.

Experimental workflow for O/W emulsion preparation.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be observed when handling this compound.

-

GHS Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[8] Can cause skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat.[8] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[5][8]

Consult the specific Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.

Conclusion

This compound, though known by many names, is a singularly effective molecule with a well-defined role in scientific applications. Its robust amphiphilic properties make it an indispensable excipient in the pharmaceutical and cosmetic industries, enabling the creation of stable emulsions and enhancing the delivery of active ingredients. Understanding its chemical identity, physicochemical properties, and mechanism of action allows researchers to harness its full potential in developing next-generation products and technologies. The protocols and data presented in this guide offer a solid foundation for its practical and effective application.

References

-

CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. Retrieved from [Link]

-

StruChem. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2136-72-3, this compound. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-(dodecyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, Stearyl alcohol ethoxylated. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Decyloxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-(octadecyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ataman Kimya. (n.d.). STEARLYL ALCOHOL 2 EO (STEARETH-2). Retrieved from [Link]

-

PubChem. (n.d.). 2-(Dodecyloxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wisdomlib. (2024). Ethanol octadecyloxy: Significance and symbolism. Retrieved from [Link]

-

Ataman Kimya. (n.d.). STEARETH-4 (PEG-4 STEARYL ETHER, STEARYL ALCOHOL 4 EO). Retrieved from [Link]

-

Ataman Kimya A.Ş. (n.d.). STEARYL ALCOHOL 2 EO (STEARETH 2). Retrieved from [Link]

-

PubChem. (n.d.). Steareth-2. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Synthesis and Purification of this compound. Retrieved from [Link]

-

Journal of Food Science. (2019). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(octadecyloxy)-, 1-(hydrogen sulfate), sodium salt (1:1) - Substance Details. Retrieved from [Link]

- Google Patents. (n.d.). US4254104A - Process for preparing stable oil-in-water emulsions.

-

Elveflow. (2021). Double emulsion for encapsulation using microfluidics. Retrieved from [Link]

-

ResearchGate. (2022). Preparation of Highly Stable Oil-in-Water Emulsions with High Ethanol Content Using Polyglycerol Monofatty Acid Esters as Emulsifiers. Retrieved from [Link]

-

PubMed. (2022). Preparation of Highly Stable Oil-in-Water Emulsions with High Ethanol Content Using Polyglycerol Monofatty Acid Esters as Emulsifiers. Retrieved from [Link]

Sources

- 1. CAS 2136-72-3: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethanol, 2-(octadecyloxy)- [webbook.nist.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 2136-72-3 [chemicalbook.com]

- 7. Steareth-2 | C22H46O3 | CID 4165923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 9. ataman-chemicals.com [ataman-chemicals.com]

- 10. US4254104A - Process for preparing stable oil-in-water emulsions - Google Patents [patents.google.com]

physical and chemical properties of 2-(Octadecyloxy)ethanol

An In-Depth Technical Guide to 2-(Octadecyloxy)ethanol for Advanced Research and Pharmaceutical Development

Foreword

As a Senior Application Scientist, I have observed the pivotal role that well-characterized excipients and functional molecules play in advancing scientific discovery, particularly within the pharmaceutical and materials science sectors. This compound, a non-ionic surfactant, is one such molecule whose unique amphiphilic properties command a deeper technical understanding. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of data points to provide a synthesized, in-depth perspective on the core . Our objective is to explain the causality behind its behavior, enabling you to harness its full potential in your applications, from enhancing drug delivery systems to formulating complex emulsions. This document is structured to be a practical and authoritative resource, grounded in verifiable data and established scientific principles.

Core Molecular Identity and Structure

This compound is an organic compound structurally classified as a long-chain fatty alcohol ethoxylate.[1][2] Its identity is rooted in its amphiphilic nature, possessing a long, saturated 18-carbon alkyl chain (the octadecyl group) that is hydrophobic, and a short ethylene glycol-derived headgroup that is hydrophilic.[3][4][5] This dual character is the primary determinant of its physicochemical behavior and utility.[5]

The molecule is also known by several synonyms, including Ethylene glycol monooctadecyl ether, 2-Octadecoxyethanol, and the shorthand C18E1.[4][5][6][7]

Chemical Structure Visualization

The fundamental structure, comprising a distinct polar head and a non-polar tail, is visualized below.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

A precise understanding of the physical properties of this compound is critical for its application in formulation, synthesis, and material science. The following table summarizes its key quantitative data, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 2136-72-3 | [4][6][8] |

| Molecular Formula | C₂₀H₄₂O₂ | [4][6][8] |

| Molecular Weight | 314.55 g/mol | [4][7][8] |

| Appearance | White to off-white solid/fine scales | [7][9] |

| Melting Point | 37 - 53 °C (Range reported) | [1][4][7][10] |

| Boiling Point | ~413.1 °C at 760 mmHg (Predicted) | [4][7][10] |

| Density | ~0.867 g/cm³ (Predicted) | [4][11] |

| Flash Point | 100 °C | [4][7][10] |

| Solubility | Sparingly soluble in Chloroform, slightly in Ethyl Acetate.[7] Low solubility in water but can form micelles or emulsions.[5] |

The Chemistry of Amphiphilicity: Surfactant Behavior

The most functionally significant characteristic of this compound is its role as a non-ionic surfactant.[1] This behavior is a direct consequence of its amphiphilic structure.

-

Hydrophobic Tail: The long C18 alkyl chain avoids interaction with water, preferentially associating with non-polar substances like oils and other hydrophobic molecules.

-

Hydrophilic Head: The terminal hydroxyl (-OH) group is polar and capable of forming hydrogen bonds with water, allowing this portion of the molecule to be solvated in aqueous environments.

This dual affinity drives the molecule to accumulate at interfaces (e.g., oil-water or air-water), where it can orient itself to satisfy the energetic preferences of both its tail and head. This action reduces the interfacial tension, which is the fundamental principle of emulsification, wetting, and detergency.[1][4]

In aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into spherical structures called micelles.

Sources

- 1. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 2. This compound | 9005-00-9 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Cas 2136-72-3,this compound | lookchem [lookchem.com]

- 5. CAS 2136-72-3: this compound | CymitQuimica [cymitquimica.com]

- 6. Ethanol, 2-(octadecyloxy)- [webbook.nist.gov]

- 7. This compound | 2136-72-3 [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound for synthesis | C20H42O2 | Biosolve Shop [shop.biosolve-chemicals.eu]

- 10. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]

2-(Octadecyloxy)ethanol molecular weight and formula

An In-depth Technical Guide to 2-(Octadecyloxy)ethanol: Core Properties, Synthesis, and Advanced Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a non-ionic surfactant of significant interest to researchers and formulation scientists. Characterized by its unique amphiphilic structure, this ethoxylated fatty alcohol consists of a long, hydrophobic octadecyl carbon chain and a hydrophilic ethylene glycol head. This guide delves into its core physicochemical properties, including its precise molecular weight and formula, outlines common synthesis and purification methodologies, and explores its mechanistic role in advanced drug delivery systems. Particular emphasis is placed on its application as a critical component in ethosomal vesicles for enhanced transdermal delivery, providing field-proven insights and detailed experimental protocols for professionals in drug development.

Introduction to this compound

This compound, also known as ethylene glycol monooctadecyl ether, is a versatile amphiphilic molecule that has garnered substantial attention in pharmaceuticals, cosmetics, and materials science.[1] Its structure, featuring a lipophilic 18-carbon alkyl chain and a polar hydroxyethyl group, allows it to function effectively as an emulsifier, solubilizer, and wetting agent.[1][2] This dual nature is fundamental to its utility, enabling the stabilization of oil-in-water emulsions and the solubilization of poorly water-soluble compounds.

In the realm of drug development, these properties are leveraged to enhance the bioavailability and delivery of hydrophobic active pharmaceutical ingredients (APIs).[1] The molecule's ability to integrate into lipid bilayers makes it an invaluable excipient for creating sophisticated nanocarriers, such as micelles and liposomes, designed to improve drug transport across biological membranes.[1]

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for its effective application in research and formulation. The molecular formula and weight are foundational to all stoichiometric and formulation calculations.

The molecular formula for this compound is C20H42O2 .[3][4] Its molecular weight has been determined to be 314.5463 g/mol .[3][4] For routine laboratory use, a value of 314.5 g/mol or 314.56 g/mol is often cited.[2][5][6]

Data Summary: Identifiers and Properties

The following table summarizes the key quantitative data and identifiers for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C20H42O2 | [3][4] |

| Molecular Weight | 314.5463 g/mol | [3][4] |

| CAS Registry Number | 2136-72-3 (Specific), 9005-00-9 (General Class) | [2][3][5] |

| Synonyms | 2-Octadecoxyethanol, Ethylene glycol monooctadecyl ether | [3][4] |

| Appearance | White fine scales or waxy solid | [2][7] |

| Melting Point | 37-39 °C / 48-53 °C | [2][5] |

| Density | ~0.867 - 0.964 g/cm³ | [2][5] |

| Solubility | Soluble in water | [2] |

| InChI Key | ICIDSZQHPUZUHC-UHFFFAOYSA-N | [3][5] |

| SMILES String | CCCCCCCCCCCCCCCCCCOCCO | [2] |

Molecular Structure Visualization

The structure of this compound highlights its amphiphilic character, which is central to its function.

Caption: Molecular structure of this compound.

Synthesis and Purification Workflow

The synthesis of high-purity this compound is critical for its use in pharmaceutical applications where contaminants can affect formulation stability and safety.

Synthesis: Williamson Ether Synthesis

A prevalent method for synthesizing this compound is the Williamson ether synthesis.[8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In a typical procedure, ethylene glycol is deprotonated by a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an 18-carbon alkyl halide, such as 1-bromooctadecane.[8][9]

The primary challenge in this synthesis is managing the low mutual solubility of the polar ethylene glycol and the nonpolar alkyl halide. To overcome this, phase-transfer catalysts are often employed. These catalysts, such as quaternary ammonium salts, facilitate the transport of the alkoxide reactant into the organic phase where the alkyl halide resides, thereby significantly increasing the reaction rate and overall yield.[8]

Purification

Due to its long alkyl chain, the crude product is inherently hydrophobic and may contain unreacted starting materials or byproducts.[8] Achieving the high purity required for drug development necessitates robust purification techniques. Column chromatography using silica gel is a standard laboratory-scale method.[8] A gradient elution system, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the desired product from impurities.

Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

Application in Transdermal Drug Delivery: The Role in Ethosomes

While this compound has broad applications, its role in advanced drug delivery systems, particularly ethosomes, is of high interest to pharmaceutical scientists. Ethosomes are innovative, soft, and malleable lipid vesicles containing a high concentration of ethanol.[10][11] They are exceptionally efficient at enhancing the permeation of drugs through the skin's primary barrier, the stratum corneum.[11][12]

Mechanism of Action

The efficacy of ethosomes stems from a synergistic mechanism involving their key components: phospholipids, ethanol, and water. This compound, as a lipid-like surfactant, can be incorporated into these vesicles to further modulate their properties and stability.

-

Ethanol Effect: The high concentration of ethanol interacts with the lipid molecules in the polar head region of the stratum corneum. This interaction disrupts the highly ordered lipid structure, increasing its fluidity.[11][12]

-

Vesicle Effect: The soft, deformable nature of the ethosomal vesicles allows them to penetrate the disordered lipid lamellae and fuse with skin lipids, releasing their encapsulated drug payload deep within the skin layers or into the systemic circulation.[10][11]

The inclusion of molecules like this compound can enhance the stability of the vesicle and improve the encapsulation efficiency of lipophilic drugs.

Diagram: Ethosome-Mediated Transdermal Delivery

Caption: Mechanism of ethosome penetration through the stratum corneum.

Experimental Protocol: Preparation of Ethosomes

This protocol describes the "cold method," a common and reproducible technique for preparing ethosomal formulations suitable for encapsulating a model hydrophobic drug. This self-validating system ensures consistent vesicle formation.

Objective: To prepare ethosomes for transdermal delivery.

Materials & Equipment:

-

Phospholipids (e.g., Soya phosphatidylcholine)

-

This compound (as a stabilizer/co-surfactant)

-

Ethanol (95%)

-

Propylene glycol

-

Model hydrophobic drug

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Magnetic stirrer with heating plate

-

Beakers and sealed vessels

-

Bath sonicator

Methodology:

-

Lipid Phase Preparation: In a sealed vessel, dissolve the phospholipids, this compound, and the model hydrophobic drug in ethanol. Gently stir the mixture at room temperature until all components are fully dissolved.

-

Aqueous Phase Preparation: In a separate beaker, add propylene glycol to the phosphate-buffered saline. Heat this mixture to 30°C while stirring.

-

Vesicle Formation: Add the aqueous phase dropwise into the lipid (ethanolic) phase with constant stirring on a magnetic stirrer at 700 rpm. Maintain the temperature at 30°C throughout this process.

-

Vesicle Size Reduction: Continue stirring for an additional 5 minutes. To reduce the vesicle size and obtain a more uniform dispersion, sonicate the preparation in a bath sonicator for 5-10 minutes.

-

Storage: Store the final ethosomal suspension in a sealed container at 4°C.

Safety and Handling

As a chemical reagent, this compound requires careful handling to ensure laboratory safety.

-

Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled (H302, H312, H332).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[2][13] Work in a well-ventilated area or under a chemical fume hood.[13]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, typically at 2-8°C.[2][13]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a functionally critical non-ionic surfactant with well-defined physicochemical properties. Its molecular formula (C20H42O2) and molecular weight (~314.55 g/mol ) are the starting points for its application in precise scientific formulations. The amphiphilic nature derived from its structure underpins its utility as a powerful emulsifier and solubilizing agent. For drug development professionals, its role in enhancing the stability and efficacy of advanced delivery systems like ethosomes makes it an invaluable tool for overcoming the challenges of transdermal drug delivery, ultimately improving the therapeutic potential of poorly soluble APIs.

References

-

This compound - CD BioSustainable-Green Chemistry. [Link]

-

Ethanol, 2-(octadecyloxy)- - NIST WebBook. [Link]

-

Unlocking the Potential: Synthesis and Purification of this compound - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-(2-octadecoxyethoxy)ethanol - ChemBK. [Link]

-

This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ethanol, 2-(dodecyloxy)- - NIST WebBook. [Link]

-

This compound - Chongqing Chemdad Co., Ltd. [Link]

-

Ethanol, 2-(dodecyloxy)- | Drug Information - PharmaCompass. [Link]

-

This compound for synthesis - Biosolve Shop. [Link]

-

Ethanol, 2-(octadecyloxy)- - NIST WebBook (Phase change data). [Link]

-

This compound - Oakwood Chemical. [Link]

-

Liposomes with an Ethanol Fraction as an Application for Drug Delivery - PubMed. [Link]

-

Ethanol Based Vesicular Carriers in Transdermal Drug Delivery: Nanoethosomes and Transethosomes in Focus - NanoWorld Journal. [Link]

-

Review on drug delivery applications of ethosomes: Current developments and prospects - Chula Digital Collections. [Link]

-

Ethosomes: A Novel Drug Delivery System And Their Therapeutic Applications -A Review - Research Journal of Pharmacy and Technology. [Link]

-

Ethanol Based Vesicular Carriers in Transdermal Drug Delivery: Nanoethosomes and Transethosomes in Focus - ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 3. Ethanol, 2-(octadecyloxy)- [webbook.nist.gov]

- 4. Ethanol, 2-(octadecyloxy)- [webbook.nist.gov]

- 5. This compound | 9005-00-9 | Benchchem [benchchem.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound for synthesis | C20H42O2 | Biosolve Shop [shop.biosolve-chemicals.eu]

- 8. nbinno.com [nbinno.com]

- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Liposomes with an Ethanol Fraction as an Application for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 13. echemi.com [echemi.com]

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of 2-(Octadecyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-(Octadecyloxy)ethanol, a non-ionic surfactant, is a pivotal excipient in numerous pharmaceutical and research applications, primarily owing to its amphiphilic nature which dictates its interaction with various solvents. Its efficacy in formulations such as emulsions, microemulsions, and nanoparticle-based drug delivery systems is intrinsically linked to its solubility profile. This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings of its solubility, providing a detailed experimental protocol for its determination, and summarizing its known solubility in a range of common solvents. This document is intended to serve as a practical resource for researchers and formulation scientists, enabling informed solvent selection and optimization of experimental and manufacturing processes.

Introduction: The Molecular Architecture and its Influence on Solubility

This compound, also known by its chemical synonym, ethylene glycol monooctadecyl ether, possesses a distinct molecular structure that is the cornerstone of its functionality. It consists of a long, hydrophobic octadecyl (C18) alkyl chain and a hydrophilic head composed of a single ethylene glycol unit with a terminal hydroxyl group.[1][2] This amphiphilic character is the primary determinant of its solubility across a spectrum of solvents with varying polarities.

The long C18 chain imparts significant lipophilicity, favoring dissolution in non-polar, organic solvents. Conversely, the hydroxyl group and the ether linkage of the ethylene glycol moiety are capable of forming hydrogen bonds with polar solvents, particularly water and alcohols, thereby contributing to its hydrophilic nature. The balance between these opposing characteristics is crucial and can be quantified by the Hydrophilic-Lipophilic Balance (HLB) value.

The Significance of the Hydrophilic-Lipophilic Balance (HLB)

The HLB system, originally devised by Griffin, provides an empirical scale to characterize the degree of hydrophilicity or lipophilicity of a non-ionic surfactant.[3][4] The HLB value is instrumental in predicting a surfactant's behavior in different systems and is a critical parameter for a formulation scientist. For a polyoxyethylene non-ionic surfactant like this compound, the HLB can be calculated using Griffin's method.[4][5]

Calculation of HLB Value (Griffin's Method):

The HLB value is calculated using the formula:

HLB = 20 * (Mh / M) [3]

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule (the ethylene glycol head group).

-

M is the total molecular mass of the molecule.

For this compound (C₂₀H₄₂O₂), the molecular weight is approximately 314.55 g/mol .[1] The hydrophilic portion, the ethylene glycol group (-OCH₂CH₂OH), has a molecular weight of approximately 61.06 g/mol .

Therefore, the calculated HLB value for this compound is:

HLB = 20 * (61.06 / 314.55) ≈ 3.88

An HLB value in this range (typically 3-6) suggests that this compound is a lipophilic surfactant, favoring the formation of water-in-oil (W/O) emulsions.[3] This low HLB value indicates a stronger affinity for oil phases, which has significant implications for its solubility in various solvents.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This means that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: Solvents like water, methanol, and ethanol are highly polar due to the presence of hydroxyl groups and their ability to form strong hydrogen bonds.

-

Non-polar Solvents: Solvents such as hexane, toluene, and mineral oil are non-polar, characterized by weak van der Waals forces.

-

Intermediate Polarity Solvents: Solvents like acetone, chloroform, and ethyl acetate possess intermediate polarity.

Given its low HLB and long lipophilic chain, this compound is expected to exhibit higher solubility in non-polar and moderately polar organic solvents compared to highly polar solvents like water. However, the presence of the hydrophilic head group allows for some degree of interaction and potential solubility in polar environments, particularly in the presence of other components or under specific conditions.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6][7][8][9] This method involves agitating an excess amount of the solute in the solvent for a sufficient period to reach equilibrium, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, chloroform, various oils)

-

Glass vials with screw caps or glass-stoppered flasks

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or a validated UV-Vis spectrophotometric method)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved. A general guideline is to add an amount that is visibly in excess after the equilibration period.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[10] Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. For finer suspensions, centrifugation at a controlled temperature is recommended to facilitate the separation of the solid and liquid phases.[6]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial. It is important to discard the initial portion of the filtrate to avoid any potential adsorption of the solute onto the filter membrane.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L.

Solubility Profile of this compound

Table 1: Summary of the Solubility of this compound in Various Solvents

| Solvent Category | Solvent | Solubility | Reference(s) |

| Polar Protic | Water | Soluble | [11] |

| Ethanol | Soluble | [12] | |

| Methanol | Likely Soluble | Inferred from alcohol solubility | |

| Polar Aprotic | Acetone | Likely Soluble | Inferred from intermediate polarity |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Inferred from solvent properties | |

| Non-polar / Weakly Polar | Chloroform | Sparingly Soluble | [9] |

| Ethyl Acetate | Slightly Soluble | [9] | |

| Propylene Glycol | Insoluble | [12] | |

| Mineral Oil | Insoluble | [12] | |

| Xylene | Insoluble | [13] | |

| Cottonseed Oil | Dispersible | [12] |

Note: "Likely Soluble" is inferred based on the physicochemical properties of the solvent and the amphiphilic nature of this compound, but experimental verification is recommended.

Causality and Implications for Researchers and Drug Development Professionals

The solubility characteristics of this compound are directly attributable to its molecular structure and have profound implications for its application in research and pharmaceutical development.

Formulation of Emulsions and Microemulsions

The low HLB value of approximately 3.88 indicates that this compound is an effective emulsifier for water-in-oil (W/O) systems. Its good solubility in oils and limited solubility in water allows it to reside at the oil-water interface, reducing interfacial tension and stabilizing the emulsion. For the formulation of oil-in-water (O/W) emulsions, it would typically be blended with a high-HLB surfactant to achieve the desired overall HLB for the oil phase.

Nanoparticle-Based Drug Delivery Systems

In the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), this compound can be incorporated as a solid lipid or a co-surfactant. Its solubility in the molten lipid phase is critical for achieving a homogenous mixture during production. Upon cooling and solidification, its arrangement at the particle surface contributes to the stability of the nanoparticle dispersion.

Solvent Selection for Analytical and Process Chemistry

The solubility data presented in Table 1 provides a valuable starting point for selecting appropriate solvents for various laboratory and industrial processes. For instance, its solubility in alcohols makes these solvents suitable for preparing stock solutions for in vitro assays. Its insolubility in certain non-polar solvents can be exploited for purification through precipitation.

Conclusion

The solubility of this compound is a complex interplay of its hydrophobic alkyl chain and its hydrophilic ethylene glycol headgroup. This guide has provided a theoretical framework for understanding its solubility, a detailed protocol for its experimental determination, and a summary of its known solubility profile. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is paramount for the successful design and optimization of formulations and processes that leverage the unique properties of this versatile non-ionic surfactant. The provided experimental protocol empowers users to generate precise quantitative data for their specific solvent systems, ensuring a robust and scientifically sound approach to formulation development.

References

- 1. Ethanol, 2-(octadecyloxy)- [webbook.nist.gov]

- 2. nbinno.com [nbinno.com]

- 3. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 4. jrhessco.com [jrhessco.com]

- 5. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Polyethylene glycol octadecyl ether CAS#: 9005-00-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Critical Micelle Concentration of 2-(Octadecyloxy)ethanol

This guide provides a comprehensive technical overview of the critical micelle concentration (CMC) of the non-ionic surfactant 2-(Octadecyloxy)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of micellization, robust experimental methodologies for CMC determination, and the key factors influencing this critical parameter.

Introduction: The Significance of this compound and its CMC

This compound, a member of the alcohol ethoxylate class of non-ionic surfactants, is an amphiphilic molecule featuring a long 18-carbon hydrophobic alkyl chain (octadecyl) and a hydrophilic ethylene glycol ether head group.[1][2] This dual-natured structure imparts significant surface-active properties, making it a valuable excipient in a multitude of applications, including pharmaceutical formulations, cosmetics, and advanced materials science.[1] Its utility often hinges on its ability to self-assemble in solution to form micelles—supramolecular aggregates that can encapsulate hydrophobic substances, thereby enhancing their solubility and stability in aqueous environments.

The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC) .[3] Below the CMC, this compound exists predominantly as individual molecules (monomers) in solution. As the concentration approaches and surpasses the CMC, these monomers rapidly associate to form micelles.[3] This transition is marked by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic probes.[4]

For professionals in drug development, a precise understanding of the CMC is paramount. It dictates the optimal concentration range for formulation development, ensuring efficient solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) and the formation of stable drug delivery systems like nanoemulsions and liposomes.

The Theoretical Framework of Micellization

The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic octadecyl chains of this compound disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this disruption, the surfactant monomers aggregate, sequestering their hydrophobic tails within the core of the micelle and exposing their hydrophilic head groups to the aqueous bulk. This arrangement minimizes the contact between the hydrophobic chains and water, resulting in a more energetically favorable state.

The transition from monomers to micelles is a cooperative process that occurs over a narrow concentration range, which is defined as the CMC.[3]

Caption: The process of micellization as surfactant concentration increases.

Factors Influencing the Critical Micelle Concentration

The CMC of an alcohol ethoxylate like this compound is not a fixed value but is influenced by several factors:

-

Hydrophobic Chain Length: Increasing the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC. This is because a larger hydrophobic moiety results in a greater unfavorable interaction with water, thus promoting micellization at lower concentrations.

-

Hydrophilic Head Group Size: For alcohol ethoxylates, increasing the number of ethylene oxide units in the hydrophilic head group typically increases the CMC. A larger hydrophilic group enhances the surfactant's solubility in water, requiring a higher concentration for micelle formation to become favorable.

-

Temperature: The effect of temperature on the CMC of non-ionic surfactants can be complex. Often, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. This behavior is attributed to the interplay between the temperature-dependent hydration of the ethylene oxide chain and the hydrophobic effect.

-

Presence of Electrolytes: The addition of electrolytes to solutions of non-ionic surfactants generally has a less pronounced effect on the CMC compared to ionic surfactants. However, high salt concentrations can influence the hydration of the hydrophilic head group and may lead to a slight decrease in the CMC.

-

Organic Additives: The presence of organic molecules, such as co-solvents or the drug being formulated, can also impact the CMC. These molecules can be incorporated into the micelles or alter the bulk solvent properties, thereby shifting the CMC value.

Experimental Determination of the Critical Micelle Concentration

Due to the complex interplay of factors influencing micellization, the CMC of this compound must be determined experimentally. For non-ionic surfactants, surface tensiometry and fluorescence spectroscopy are two of the most reliable and commonly employed techniques.[4]

Surface Tensiometry

Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers, being surface-active, preferentially adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water. This adsorption disrupts the cohesive forces between water molecules, leading to a decrease in surface tension. As the surfactant concentration increases, the interface becomes saturated with monomers. At the CMC, the surface tension reaches a minimum and remains relatively constant with further increases in surfactant concentration, as any additional surfactant molecules form micelles in the bulk solution. The CMC is determined from the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Workflow:

Caption: Workflow for CMC determination by surface tensiometry.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a precise volume of high-purity water (e.g., Milli-Q) to prepare a concentrated stock solution. Gentle heating and stirring may be required to facilitate dissolution.

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations of this compound by serially diluting the stock solution with the same high-purity water. It is crucial to prepare a sufficient number of dilutions, especially around the expected CMC, to accurately define the inflection point.

-

Temperature Equilibration: Allow all solutions to equilibrate to a constant and known temperature, as temperature can influence the CMC.

-

Surface Tension Measurement: Using a calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated. Ensure the measuring probe is thoroughly cleaned between measurements to avoid cross-contamination.

-

Data Analysis: Plot the measured surface tension values (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The resulting graph will typically show two linear regions with different slopes. The intersection of the two extrapolated linear portions corresponds to the CMC.

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment, and its emission spectrum exhibits characteristic fine structure. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to a significant alteration in the pyrene fluorescence spectrum, most notably a change in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃). By plotting the I₁/I₃ ratio as a function of surfactant concentration, a sigmoidal curve is obtained, and the inflection point of this curve corresponds to the CMC.

Experimental Workflow:

Sources

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of 2-(Octadecyloxy)ethanol

Abstract

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for formulators, dictating the behavior of surfactants at the interface of immiscible phases. This guide provides a comprehensive analysis of the HLB of 2-(Octadecyloxy)ethanol, a non-ionic surfactant widely utilized in pharmaceutical, cosmetic, and industrial applications.[1] We will explore its molecular architecture, delve into the theoretical frameworks for HLB calculation, and present a robust experimental methodology for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking to harness the surfactant properties of this compound for optimal formulation performance.

Introduction: The Critical Role of HLB in Formulation Science

The HLB system, first conceptualized by William Griffin in the 1940s, provides a semi-empirical scale to characterize the degree of hydrophilicity or lipophilicity of a surfactant molecule.[2][3] This value is paramount as it predicts the surfactant's functionality—whether it will act as a water-in-oil (W/O) emulsifier, an oil-in-water (O/W) emulsifier, a wetting agent, a detergent, or a solubilizer.[2] The scale for non-ionic surfactants typically ranges from 0 to 20, where a low HLB signifies high lipophilicity and a high HLB indicates high hydrophilicity.[2][4]

The strategic selection of a surfactant, based on its HLB value, is fundamental to the stability and efficacy of many formulations, including emulsions, suspensions, and solubilized systems.[5][6][7] In the pharmaceutical industry, for instance, surfactants are crucial for enhancing the solubility and bioavailability of poorly water-soluble drugs.[7][8] Therefore, a precise understanding of a surfactant's HLB is not merely academic; it is a cornerstone of rational product development.

Molecular Profile of this compound

This compound is a non-ionic surfactant belonging to the fatty alcohol ethoxylate family. Its structure is amphiphilic, meaning it possesses both a water-loving (hydrophilic) and an oil-loving (lipophilic) part within the same molecule.[6]

-

Lipophilic Moiety : The long, 18-carbon alkyl chain (octadecyl group, C18H37-) provides the oil-soluble character.

-

Hydrophilic Moiety : The ethylene glycol ether head (-O-CH2CH2-OH) imparts water solubility.

This dual nature allows this compound to position itself at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions.[1][5] It finds use as an emulsifier, solubilizer, and wetting agent in cosmetics, pharmaceuticals, and various industrial applications.[1][9]

Caption: Molecular structure of this compound.

Theoretical Calculation of HLB

Two primary methods, Griffin's method and Davies' method, are employed for the theoretical estimation of a surfactant's HLB.[2][10]

Griffin's Method

Introduced in 1949 and 1954, Griffin's method is the most common approach for non-ionic surfactants.[2] The formula is elegantly simple:

HLB = 20 * (Mh / M) [2]

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.[2]

Calculation for this compound:

-

Identify Molecular Components & Weights:

-

Hydrophilic Portion: -O-CH2CH2-OH

-

Molecular Weight of Hydrophilic Portion (Mh):

-

Oxygen (O): 16.00 g/mol

-

Carbon (C) x 2: 12.01 * 2 = 24.02 g/mol

-

Hydrogen (H) x 5: 1.01 * 5 = 5.05 g/mol

-

Mh = 16.00 + 24.02 + 5.05 = 45.07 g/mol

-

-

Apply Griffin's Formula:

-

HLB = 20 * (45.07 / 314.55)

-

HLB ≈ 2.87

-

Davies' Method